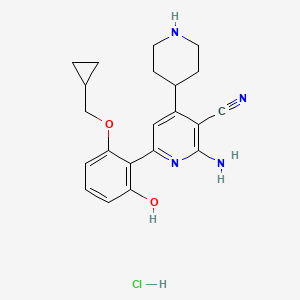

4-(4-Hydroxyphenyl)phenylboronic acid

概要

説明

4-(4-Hydroxyphenyl)phenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them useful in various chemical reactions and applications, including the synthesis of biologically active compounds, supramolecular assemblies, and materials with specific properties such as glucose-responsive hydrogels.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenyl)phenylboronic acid can be achieved through various methods. For instance, the hydroarylation of methyl phenylpropiolates with arylboronic acids in the presence of CuOAc leads to the formation of 4-arylcoumarins, which are structurally related to the target compound and can be used to synthesize natural and artificial biologically active compounds . Additionally, diboronic acid anhydrides have been shown to catalyze the dehydrative amidation of β-hydroxycarboxylic acids with amines, which could potentially be applied to the synthesis of derivatives of 4-(4-Hydroxyphenyl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can be characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR. These techniques have been used to confirm the structures of azo-benzoic acids and their precursors, which share the phenylboronic acid moiety . Additionally, the crystal structure of related compounds has been reported, revealing the presence of O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding dimers, which are significant for understanding the supramolecular assembly of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. For example, ortho-lithiated derivatives of protected phenylboronic acids have been used to synthesize ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, which exhibit a high rotational barrier around the Caryl bond . Moreover, reactions of o-formylphenylboronic acid with morpholine result in the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, demonstrating the reactivity of phenylboronic acids with nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their ability to form hydrogen bonds and interact with other molecules. The crystal structures of 4-halophenylboronic acids have shown that the molecules are held together by O–H⋯O interactions and that halogen interactions play a significant role in crystal packing . In the context of materials science, hydrogels containing phenylboronic acids exhibit swelling properties that are sensitive to pH and the presence of sugars such as glucose and fructose, which is of interest for the development of glucose-responsive materials .

科学的研究の応用

Application 1: Enrichment of cis-diol Containing Molecules

- Summary of Application : Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

- Methods of Application : The PBA-functionalized polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .

- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Application 2: Diagnostic and Therapeutic Applications

- Summary of Application : Phenylboronic acid (PBA) derivatives, including 4-(4-Hydroxyphenyl)phenylboronic acid, form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The interaction with sialic acid is a new class of molecular targets for PBA-based strategies for drug delivery applications .

- Results or Outcomes : The review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid .

Application 3: Suzuki-Miyaura Coupling and Stille Coupling Reactions

- Summary of Application : 4-Hydroxyphenylboronic acid can be used as a reactant in Suzuki-Miyaura coupling and Stille coupling reactions .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

Phenylboronic acid is gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery . It is also being used in the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts . The future directions of this compound could involve further exploration of these applications and the development of new synthesis methods.

特性

IUPAC Name |

[4-(4-hydroxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIKALCQCSMOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718333 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)phenylboronic acid | |

CAS RN |

477760-86-4 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)

![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)